molecular formula C9H5BrN2O B7761828 5-Bromo-2-(cyanomethoxy)benzonitrile

5-Bromo-2-(cyanomethoxy)benzonitrile

Cat. No.: B7761828
M. Wt: 237.05 g/mol
InChI Key: PJLYKKIXDYCWFV-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyanomethoxy)benzonitrile is a synthetic benzonitrile derivative intended for research and development purposes. Compounds within the benzonitrile class are of significant interest in medicinal and organic chemistry. Nitriles often serve as key intermediates in synthesizing more complex molecules and are known to play efficacious roles in pharmaceuticals, sometimes acting as bioisosteres for carbonyl groups or participating in specific polar interactions within active sites . The structure of this compound, featuring both a bromo and a cyanomethoxy substituent, makes it a versatile building block for further chemical transformations, such as metal-catalyzed cross-coupling reactions. Researchers may utilize this compound in the development of potential pharmacologically active molecules, given that similar nitrile-containing structures are investigated as inhibitors for various enzymes, including kinases and aromatase . As with many specialized nitriles, its linear and polarized cyano group may allow it to fit into sterically constrained enzyme pockets, making it a valuable scaffold for designing enzyme inhibitors . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5-bromo-2-(cyanomethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLYKKIXDYCWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Regioselective Bromination

2-Hydroxybenzonitrile serves as a starting material, where the hydroxyl group directs electrophilic bromination. However, competing directing effects from the nitrile (meta-directing) and hydroxyl (ortho/para-directing) groups complicate regioselectivity.

Reaction Conditions :

  • Reagents : Br₂ (1.1 eq), FeBr₃ (0.1 eq) in CH₂Cl₂ at 0°C → RT.

  • Outcome : Predominant bromination at the 6-position (para to hydroxyl), with minor 3-position (ortho) products.

Limitations :

  • Poor yield (<30%) of 5-bromo isomer due to unfavorable electronic effects.

  • Requires chromatographic separation, reducing scalability.

Diazonium Salt-Mediated Bromination

Sandmeyer Reaction

Amino precursors enable precise bromine placement via diazonium intermediates. For example:

  • Synthesis of 5-bromo-2-aminobenzonitrile :

    • Nitration of 2-aminobenzonitrile, followed by reduction and bromination.

  • Diazotization :

    • NaNO₂ (1.5 eq), HCl (conc.) at 0–5°C.

  • Copper(I) Bromide Substitution :

    • CuBr (1.4 eq), HCl (conc.) at 20°C for 2 h.

Yield : 72–75% after purification.

Advantages :

  • High regioselectivity for 5-position bromination.

  • Compatible with subsequent O-alkylation steps.

O-Alkylation of 5-Bromo-2-Hydroxybenzonitrile

Williamson Ether Synthesis

The hydroxyl group at position 2 is alkylated using chloroacetonitrile under basic conditions:

Reaction Protocol :

  • Substrate : 5-Bromo-2-hydroxybenzonitrile (1.0 eq).

  • Alkylating Agent : Chloroacetonitrile (1.2 eq).

  • Base : K₂CO₃ (2.0 eq) in DMF at 80°C for 5 h.

  • Workup : Extraction with ethyl acetate, washing with NaHCO₃, and silica gel chromatography.

Yield : 80–92%.

Mechanistic Insight :

  • Deprotonation of the hydroxyl group forms a phenoxide ion, which undergoes nucleophilic substitution with chloroacetonitrile.

Alternative Pathway: Cyanomethoxy Group Introduction Prior to Bromination

Synthesis of 2-(Cyanomethoxy)benzonitrile

  • Substrate : 2-Hydroxybenzonitrile.

  • Conditions : Chloroacetonitrile (1.2 eq), K₂CO₃, DMF, 80°C, 5 h.

Yield : 85–90%.

Subsequent Bromination

  • Reagents : NBS (1.1 eq), AIBN (0.1 eq) in CCl₄ under UV light.

  • Outcome : Bromination at the 5-position (meta to nitrile, para to ether).

Yield : 65–70%.

Challenges :

  • Competing bromination at positions 4 and 6 due to dual directing effects.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Regioselectivity Complexity
Diazonium BrominationDiazotization, CuBr substitution72%HighModerate
Williamson AlkylationO-Alkylation with chloroacetonitrile80–92%HighLow
Sequential BrominationNBS bromination post-alkylation65–70%ModerateHigh

Optimization Strategies and Scalability

Solvent and Base Selection

  • DMF vs. Acetone : DMF enhances nucleophilicity but complicates purification. Acetone offers easier workup but lower yields.

  • Alternative Bases : Cs₂CO₃ increases reaction rate but raises costs.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency.

  • Microwave Assistance : Reduces reaction time from 5 h to 30 min.

Industrial Considerations and Cost Analysis

Component Cost per kg (USD) Purity
2-Hydroxybenzonitrile$120–15098%
Chloroacetonitrile$200–25095%
CuBr$500–60099%

Total Synthesis Cost : ~$800–1,000/kg, driven by bromination and purification steps.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(cyanomethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(cyanomethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(cyanomethoxy)benzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through binding or inhibition. The exact pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

The table below compares key structural, physical, and functional properties of 5-Bromo-2-(cyanomethoxy)benzonitrile with related brominated benzonitrile derivatives.

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-Bromo-2-(cyanomethoxy)benzonitrile -OCH₂CN (2) C₉H₅BrN₂O 237.06 Hypothesized applications: Intermediate in drug synthesis (e.g., kinase inhibitors). -
5-Bromo-2-hydroxybenzonitrile -OH (2) C₇H₄BrNO 198.02 Melting point: Not reported; forms hydrogen-bonded chains (O–H⋯N) . Used in antiretroviral and anticancer agents .
5-Bromo-2-methoxybenzonitrile -OCH₃ (2) C₈H₆BrNO 212.04 SMILES: COC1=C(C=C(C=C1)Br)C#N; higher lipophilicity vs. hydroxy analog.
5-Bromo-2-(methoxymethoxy)benzonitrile -OCH₂OCH₃ (2) C₉H₈BrNO₂ 258.08 Melting point: 67–69°C; synthesized via alkylation of 4-bromo-2-cyanophenol (91% yield) .
5-Bromo-2-octyloxybenzonitrile -OC₈H₁₇ (2) C₁₅H₂₀BrNO 310.23 Long alkoxy chain enhances solubility in non-polar solvents; used in liquid crystal research.
5-Bromo-2-(cyclopropylmethoxy)benzonitrile -OCH₂C₃H₅ (2) C₁₁H₁₀BrNO 252.11 Cyclopropane group introduces steric hindrance; potential use in agrochemicals .
5-Bromo-2-(4-morpholinyl)benzonitrile -N(C₂H₄)₂O (2) C₁₁H₁₁BrN₂O 267.13 Morpholino group enhances electron density; applications in OLED materials .
5-Bromo-2-cyanobenzeneacetonitrile -CH₂CN (2) C₉H₅BrN₂ 221.06 Additional nitrile group increases reactivity in cycloaddition reactions .

Structural and Functional Insights

Hydrogen Bonding and Reactivity
  • 5-Bromo-2-hydroxybenzonitrile : Exhibits strong intramolecular O–H⋯N hydrogen bonding (O⋯N distance: ~2.80 Å), forming 1D chains in crystalline states . This enhances stability but reduces solubility in polar solvents.
  • 5-Bromo-2-(cyanomethoxy)benzonitrile: The cyanomethoxy group (-OCH₂CN) introduces dual functionality: the ether oxygen provides solubility, while the nitrile group enables participation in click chemistry or nucleophilic substitutions.

Key Differences and Trends

Solubility : Alkoxy chains (e.g., octyloxy) improve lipid solubility, whereas hydroxy groups enhance crystallinity .

Reactivity: Cyanomethoxy and nitrile-containing derivatives exhibit higher electrophilicity, enabling cross-coupling or cyclization reactions .

Steric Effects : Bulky substituents (e.g., cyclopropylmethoxy) hinder rotational freedom, affecting molecular packing in solid states .

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-2-(cyanomethoxy)benzonitrile?

Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For analogs like 5-Bromo-2-methoxybenzonitrile, reacting 4-bromo-2-hydroxybenzonitrile with cyanomethyl halide (e.g., cyanomethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C facilitates substitution. Purification via column chromatography with hexane/ethyl acetate gradients (10:1 ratio) isolates the product . Alternative routes may use Ullman coupling or Pd-catalyzed cyanation, though yields depend on steric and electronic effects of the cyanomethoxy group .

Q. What spectroscopic techniques are critical for characterizing 5-Bromo-2-(cyanomethoxy)benzonitrile?

Key methods include:

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., bromine at C5, cyanomethoxy at C2) and integration ratios.
  • IR spectroscopy : Identifies nitrile (C≡N stretch ~2220 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) groups.
  • Mass spectrometry (EI) : Detects molecular ion peaks (expected m/z ~255 for C₉H₅BrN₂O) and isotopic patterns (Br: m/z 79/81).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., O-H⋯N in analogs like 5-Bromo-2-hydroxybenzonitrile) .

Advanced Research Questions

Q. How does the electron-withdrawing cyanomethoxy group influence reactivity in subsequent modifications?

The cyanomethoxy group (-OCH₂CN) exerts strong inductive effects, activating the aromatic ring toward nucleophilic attack at positions meta/para to bromine. However, steric hindrance from the -OCH₂CN moiety may limit accessibility. Computational studies (e.g., DFT) predict reactive sites, while competition experiments with model compounds (e.g., 5-Bromo-2-methoxybenzonitrile) quantify directing effects. For example, nitrile groups in analogs enhance electrophilic substitution rates by 20–30% compared to methoxy derivatives .

Q. What strategies mitigate competing side reactions during derivative synthesis?

Common challenges include:

  • Nitrile hydrolysis : Avoided by using anhydrous solvents (e.g., THF, DMF) and neutral pH during workup.
  • Demethylation : Minimized by replacing NaOCH₃ with milder bases (e.g., Cs₂CO₃) in substitution reactions.
  • Byproduct formation : Kinetic monitoring via in situ FTIR or LC-MS identifies optimal reaction windows (e.g., 4–6 hours at 70°C). Protecting groups (e.g., TMS for -OH) prevent unwanted side reactions in multi-step syntheses .

Q. How do crystallographic studies inform the design of coordination complexes?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C≡N⋯H-O hydrogen bonds) that guide ligand design. In 5-Bromo-2-hydroxybenzonitrile, O-H⋯N hydrogen bonding forms 1D chains (O⋯N distance: 2.805–2.810 Å), suggesting analogous cyanomethoxy derivatives could chelate transition metals (e.g., Cu²⁺, Pd²⁺). Thermal analysis (TGA/DSC) assesses stability for catalytic applications, with decomposition temperatures >200°C observed in morpholine-substituted analogs .

Q. How can data contradictions in substituent effects be resolved?

Discrepancies in reactivity (e.g., bromine vs. chlorine analogs) are addressed by:

  • Control experiments : Comparing reaction rates of 5-Bromo-2-(cyanomethoxy)benzonitrile with 5-Chloro-2-(cyanomethoxy)benzonitrile under identical conditions.
  • Computational modeling : DFT calculations (e.g., Fukui indices) predict electrophilic/nucleophilic sites.
  • Isotopic labeling : Using ¹⁸O or ¹³C tags to track mechanistic pathways in hydrolysis or coupling reactions .

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